molecular formula C24H20ClN3O4 B11260589 N-[3-({7-Chloro-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]-2-(4-methylphenoxy)acetamide

N-[3-({7-Chloro-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]-2-(4-methylphenoxy)acetamide

Cat. No.: B11260589
M. Wt: 449.9 g/mol
InChI Key: KSRQOJVMKNZPMN-UHFFFAOYSA-N
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Description

N-[3-({7-Chloro-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]-2-(4-methylphenoxy)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrido[1,2-A]pyrimidine core, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-({7-Chloro-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]-2-(4-methylphenoxy)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyrido[1,2-A]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate starting materials under controlled conditions.

    Introduction of the chloro group: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Coupling reactions: The final steps involve coupling the intermediate with phenyl and acetamide groups using reagents like palladium catalysts and bases.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[3-({7-Chloro-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]-2-(4-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infectious diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[3-({7-Chloro-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-({7-Chloro-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]-2-(4-methylphenoxy)acetamide stands out due to its unique pyrido[1,2-A]pyrimidine core, which imparts specific biological activities and potential therapeutic benefits not found in other similar compounds.

Properties

Molecular Formula

C24H20ClN3O4

Molecular Weight

449.9 g/mol

IUPAC Name

N-[3-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]phenyl]-2-(4-methylphenoxy)acetamide

InChI

InChI=1S/C24H20ClN3O4/c1-16-5-8-20(9-6-16)32-15-23(29)27-18-3-2-4-21(11-18)31-14-19-12-24(30)28-13-17(25)7-10-22(28)26-19/h2-13H,14-15H2,1H3,(H,27,29)

InChI Key

KSRQOJVMKNZPMN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)OCC3=CC(=O)N4C=C(C=CC4=N3)Cl

Origin of Product

United States

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